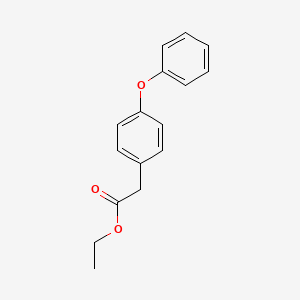

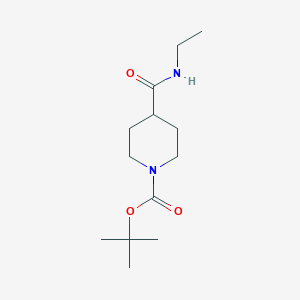

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate

描述

“Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” is a chemical compound that is related to Favipiravir . Favipiravir is used for the treatment of advanced Ebola virus infection in a small animal model and it suppressed the replication of Zaire Ebola virus and prevented a lethal outcome in 100% of the animals .

Synthesis Analysis

The synthesis of “this compound” has been reported in several studies. A four-step approach to the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide was reported in 2014 . Another study reported a seven-step approach for the synthesis of Favipiravir from 2-aminopyrazine . The synthesis involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include amidation, nitrification, reduction, and fluorination . In one of the key synthetic reactions, 3,6-dichloropyrazine-2-carbonitrile was reacted sequentially, in one pot, with KF and 30% H2O2 .科学研究应用

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has been used in various scientific research applications. It has been used as a ligand in molecular recognition studies, as a fluorescent probe for protein labeling, as a fluorescent sensor for the detection of pH and metal ions, and as an inhibitor of enzymes, such as tyrosinase and acetylcholinesterase. In addition, this compound has been used in drug discovery and medical diagnostics, such as in the development of cancer therapeutics and imaging agents.

作用机制

Target of Action

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate, also known as Favipiravir, is a potent RNA polymerase inhibitor . It primarily targets the RNA-dependent RNA polymerase of various RNA viruses .

Mode of Action

Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of the influenza virus . This inhibition disrupts the replication process of the virus, thereby preventing its proliferation within the host organism .

Biochemical Pathways

The active form of Favipiravir, known as T-705 ribofuranosyl triphosphate (T-705 RTP), is generated from the parent drug by a series of intracellular enzymes . This active form then inhibits the RNA-dependent RNA polymerase, affecting the replication pathway of the virus .

Pharmacokinetics

It is known that the compound is synthesized through a series of chemical reactions, including esterification, amidation, and fluorination .

Result of Action

The inhibition of RNA-dependent RNA polymerase by Favipiravir results in a significant reduction in viral load . This leads to a decrease in the severity of symptoms associated with viral infections .

Action Environment

The efficacy and stability of Favipiravir can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability . Additionally, the compound should be handled with care to avoid dust formation and inhalation .

实验室实验的优点和局限性

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has several advantages for lab experiments. It is a commercially available compound, so it is relatively inexpensive and easy to obtain. It is also relatively stable and has a high solubility in aqueous solutions. However, it has some limitations. It has a relatively low fluorescence quantum yield, so it may not be suitable for certain applications. In addition, it is sensitive to light and temperature, so it should be stored in a dark, cool place.

未来方向

Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate has potential applications in a variety of fields, such as drug discovery, medical diagnostics, and molecular recognition studies. In drug discovery, this compound could be used as a scaffold for the development of novel drugs. In medical diagnostics, this compound could be used as a fluorescent probe for the detection of biomarkers. In molecular recognition studies, this compound could be used to identify novel protein-ligand interactions. In addition, this compound could be used in the development of biosensors and nanomaterials. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and as an inducer of gene expression.

安全和危害

The safety data sheet for “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

属性

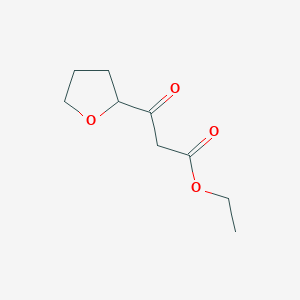

IUPAC Name |

methyl 5-fluoro-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAQOOMADZVENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CNC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

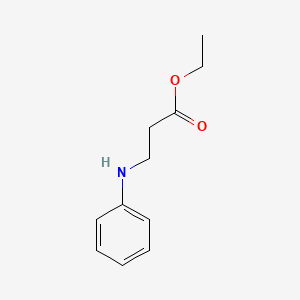

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)

![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)

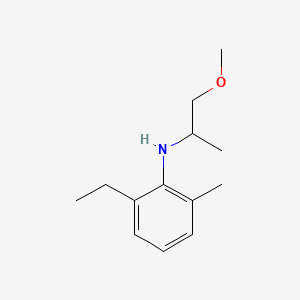

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)